4-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-12-19(28-14-15)20(26)22-13-18-16-6-2-3-7-17(16)21(27)25(23-18)11-10-24-8-4-5-9-24/h2-3,6-7,12,14H,4-5,8-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWMQALZRGSYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 384.48 g/mol |
| IUPAC Name | This compound |
Research on similar compounds suggests that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and tubulin polymerization .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis, potentially leading to anticancer effects .
Anticancer Properties
Preliminary studies indicate that derivatives of thiophene and phthalazine exhibit significant anticancer activity. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 0.5 - 1.5 |
| Leukemia | 0.124 - 3.81 |
These values indicate that the compound could be a potent candidate for further development in cancer therapeutics .
Other Biological Activities
In addition to anticancer properties, compounds within this structural class have been investigated for:
- Antimicrobial Activity : Some derivatives show promise against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that certain modifications can lead to anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
Case Studies
Several studies have documented the biological activity of structurally related compounds:
- Study on Thiazole Derivatives : A series of thiazole-based compounds exhibited significant antiproliferative activity against prostate cancer cells, with modifications leading to enhanced potency .
- Metabolism Studies : Research on the metabolism of similar PROTACs (Proteolysis Targeting Chimeras) showed distinct metabolic profiles in human hepatocytes, indicating the importance of structural modifications for bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
A closely related compound, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ), shares key features with the target compound:
- Thiophene backbone : Both compounds incorporate a thiophene ring, though Example 62 includes a carboxylate ester, whereas the target compound has a carboxamide group.
- Heterocyclic cores: The target uses a dihydrophthalazinone, while Example 62 employs a pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one.
- Substituent effects: The pyrrolidinylethyl group in the target compound contrasts with Example 62’s fluorophenyl-chromenone system, which may influence solubility and target selectivity.
Table 1: Comparative Analysis of Key Features
Hypothesized Bioactivity
- The pyrrolidine moiety in the target compound may improve blood-brain barrier permeability compared to Example 62’s fluorophenyl group.
Research Implications and Limitations
While the evidence lacks explicit data on the target compound’s biological activity or crystallographic parameters, structural parallels with patented analogues suggest avenues for further study. For example, the use of SHELX and ORTEP (–2) could elucidate conformational differences between the dihydrophthalazinone and chromenone cores . Future work should prioritize synthesizing the target compound and benchmarking it against Example 62 in enzymatic assays.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 4-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiophene-2-carboxamide backbone via condensation reactions under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
- Step 2 : Introduction of the pyrrolidin-1-yl ethyl group through nucleophilic substitution, requiring anhydrous conditions and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 3 : Final coupling of the 4-oxo-3,4-dihydrophthalazin-1-ylmethyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) at room temperature .
Critical parameters include temperature control (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.8–8.2 ppm for phthalazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺]⁺ at m/z ~480–500) .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
- HPLC-PDA : Purity assessment (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with competitive binding models .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., pyrrolidin-1-yl ethyl group addition) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Metabolite profiling : LC-MS/MS to identify oxidative metabolites (e.g., CYP450-mediated modifications) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity variations .
- Orthogonal assays : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Batch-to-batch consistency checks : Ensure compound purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What strategies are effective for designing derivatives with improved potency?
- Structure-activity relationship (SAR) : Systematically modify substituents on the thiophene or phthalazine rings .
- Bioisosteric replacement : Substitute pyrrolidin-1-yl with piperidine or morpholine to alter pharmacokinetics .
- Fragment-based drug design : Screen fragment libraries to identify complementary binding motifs .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Heat dissipation : Use jacketed reactors or segmented flow systems for exothermic steps .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Catalyst recycling : Immobilize Lewis acid catalysts on silica or magnetic nanoparticles .
Q. How can solubility limitations be overcome in in vivo studies?
- Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations .
- Salt formation : Prepare hydrochloride or mesylate salts via pH-controlled precipitation .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to UV light, H₂O₂, or acidic/basic conditions, followed by LC-MS to identify degradation products .
- Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
